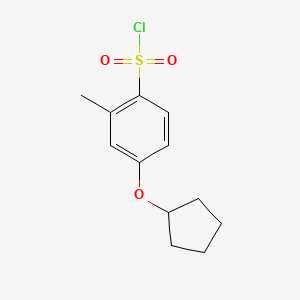

4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

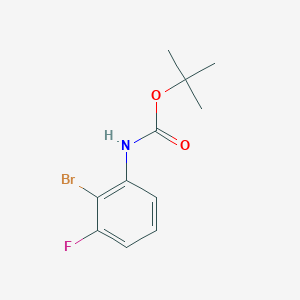

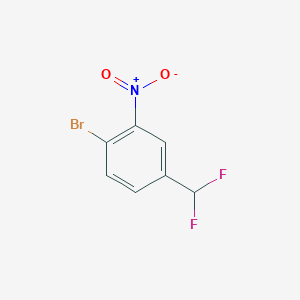

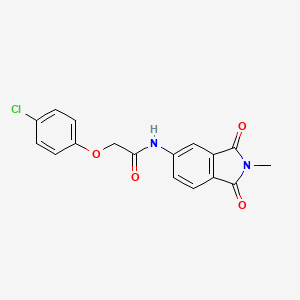

Molecular Structure Analysis

The molecular structure of 4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride includes a total of 30 bonds, with 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ether, and 1 sulfone .Applications De Recherche Scientifique

Supramolecular Chemistry Applications

One significant application area of related sulfonyl chloride compounds involves their role in supramolecular chemistry, specifically in the design and synthesis of p-sulfonatocalixarene-based surfactants and supra-amphiphiles. These compounds, due to their water solubility and biological compatibility, have emerged as important host receptors in supramolecular chemistry. They are capable of forming inclusion complexes with cationic and neutral species, which is critical for understanding structure-aggregation relationships and the design of novel molecular assemblies with potential applications in drug delivery systems and the development of responsive materials (Basílio, Francisco, & García‐Río, 2013).

Molecular Spectroscopy and Computational Studies

Sulfonyl chlorides and their derivatives are extensively studied through spectroscopic and computational methods to understand their structural, electronic, and reactivity characteristics. For instance, the vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride, a compound structurally similar to 4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride, provide insights into its molecular geometry, electronic properties, and non-linear optical activity. Such studies are foundational for designing materials with specific optical and electronic properties (Nagarajan & Krishnakumar, 2018).

Organic Synthesis

In organic synthesis, the reactivity of sulfonyl chloride compounds facilitates the synthesis of various functional materials. For example, sulfonyl chlorides serve as intermediates in synthesizing enzyme inhibitors, showcasing their potential in developing therapeutic agents for diseases like Alzheimer's. These compounds' ability to undergo various chemical transformations makes them valuable for synthesizing a wide range of biologically active molecules (Abbasi et al., 2018).

Therapeutic Agent Development

Sulfonyl chloride derivatives have been explored for their potential as therapeutic agents, particularly in designing inhibitors for enzymes like carbonic anhydrase, which are associated with tumor growth. The development of sulfonamide derivatives from sulfonyl chlorides demonstrates their application in medicinal chemistry, offering a pathway to novel cancer treatments (Morsy et al., 2009).

Propriétés

IUPAC Name |

4-cyclopentyloxy-2-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3S/c1-9-8-11(16-10-4-2-3-5-10)6-7-12(9)17(13,14)15/h6-8,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMVVHGGRMWHQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CCCC2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopentyloxy)-2-methylbenzene-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Methoxymethyl)cyclobutyl]methanamine](/img/structure/B2921674.png)

![5,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B2921680.png)

![1-Cyclohexyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2921688.png)

![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2921691.png)

![2-Methoxyethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2921692.png)